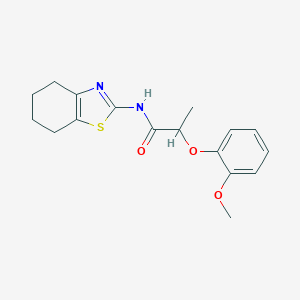
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating various diseases. This compound has been shown to have a strong inhibitory effect on the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Mechanism of Action
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a small molecule inhibitor that has been shown to inhibit the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of certain types of immune cells, such as B cells and mast cells. By inhibiting the activity of BTK, 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can prevent the activation and proliferation of these cells, which can be beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can inhibit the proliferation and activation of B cells and mast cells, which are key players in the immune response. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can inhibit the growth of certain types of cancer cells, such as lymphoma and leukemia cells, and can also reduce the severity of autoimmune disorders such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its strong inhibitory effect on BTK activity, which can be useful in studying the role of BTK in various disease processes. However, one limitation of using 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is its potential toxicity, which can limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of new drugs based on the structure of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide that can be used to treat a wider range of diseases. Another area of interest is the study of the molecular mechanisms underlying the inhibitory effect of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide on BTK activity, which could lead to the development of more targeted and effective drugs. Finally, further research is needed to fully understand the potential side effects and toxicity of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, which will be important for its safe and effective use in clinical settings.
Synthesis Methods
The synthesis of 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves several steps, including the reaction of 2-(2-methoxyphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine to form the desired product, 2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic use in treating various diseases. It has been shown to have a strong inhibitory effect on the activity of certain enzymes, making it a promising candidate for the development of new drugs.
properties
Product Name |
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
|---|---|
Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11(22-14-9-5-4-8-13(14)21-2)16(20)19-17-18-12-7-3-6-10-15(12)23-17/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,18,19,20) |
InChI Key |
YFFZANYDUQRBSP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3OC |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255968.png)
![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)

![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)




![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)